Acridine, 9-amino-4-chloro-
Description
Significance of Acridine (B1665455) Scaffold in Medicinal Chemistry Research
The acridine scaffold is a privileged structure in medicinal chemistry due to its inherent ability to interact with biological macromolecules, most notably DNA. researchgate.netresearchgate.net The planar nature of the acridine ring system allows it to intercalate between the base pairs of the DNA double helix. nih.govguidechem.com This interaction can interfere with crucial cellular processes such as DNA replication and transcription, leading to cytotoxic effects. This mechanism of action forms the basis for the development of acridine-based anticancer agents. researchgate.net
Beyond its role as a simple DNA intercalator, the acridine scaffold serves as a versatile template for the design of compounds with a wide array of biological activities. nih.gov By introducing various functional groups at different positions on the acridine ring, researchers have developed derivatives with antibacterial, antimalarial, antiviral, and antiparasitic properties. researchgate.netnih.govslideshare.net For instance, modifications at the 9-position of the acridine ring have been particularly fruitful, leading to the development of potent bioactive compounds. nih.gov The ability to fine-tune the biological activity through chemical modification makes the acridine scaffold a valuable tool in drug discovery and development. nih.gov
Furthermore, the fluorescent properties of many acridine derivatives have led to their use as probes for studying biological systems. researchgate.net Their ability to bind to nucleic acids and other cellular components allows for the visualization and tracking of these molecules within cells.
Historical Context of 9-Aminoacridines in Academic Inquiry
The study of 9-aminoacridines has a rich history dating back to the early 20th century. Initially, these compounds were investigated for their antiseptic and antibacterial properties. researchgate.net The discovery of their ability to combat bacterial infections led to their use as topical antiseptics.
A significant milestone in the history of 9-aminoacridines was the development of quinacrine (B1676205), a 9-aminoacridine (B1665356) derivative, as an antimalarial drug. slideshare.netucsf.edu For many years, quinacrine was a frontline treatment for malaria. ucsf.edu The exploration of 9-aminoacridines expanded into cancer research, where their DNA intercalating properties were harnessed to develop chemotherapeutic agents. nih.govfrontiersin.org Amsacrine (B1665488), another 9-aminoacridine derivative, emerged as an anticancer drug used in the treatment of certain types of leukemia. frontiersin.org
Academic inquiry into 9-aminoacridines has also focused on understanding their mechanism of action at a molecular level. nih.gov Researchers have extensively studied how these compounds interact with DNA and inhibit enzymes such as topoisomerases, which are critical for DNA replication and repair. nih.gov These studies have provided valuable insights into the fundamental processes of cell division and have guided the design of new and more effective therapeutic agents. The historical journey of 9-aminoacridines from simple antiseptics to potent anticancer and antimalarial drugs highlights the enduring importance of this class of compounds in medicinal chemistry. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
23250-40-0 |
|---|---|
Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-chloroacridin-9-amine |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H2,15,16) |
InChI Key |
NSXDSAVBBBKTAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)Cl)N |
Origin of Product |
United States |
Molecular Mechanisms of Action of Acridine, 9 Amino 4 Chloro and Analogues
Nucleic Acid Interaction Mechanisms
The primary mode of action for many acridine (B1665455) derivatives involves direct interaction with the structure of DNA, which subsequently triggers a cascade of cellular responses.
Acridine compounds are well-documented DNA intercalators, a property that is central to their biological effects. mdpi.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix.
The chemical architecture of Acridine, 9-amino-4-chloro- is defined by a planar, tricyclic aromatic ring system. ontosight.ai This structural planarity is a critical determinant of its ability to effectively insert itself between the stacked base pairs of DNA. ontosight.ainih.gov This process of "slotting in" is a key feature of the interaction between 9-aminoacridine (B1665356) derivatives and the DNA helix. sci-hub.se The three-ring heterocyclic structure is characteristic of acridines and is strongly associated with their capacity for reversible DNA intercalation. mdpi.com This physical insertion alters the local structure of the DNA, which can have significant downstream consequences on cellular processes that rely on DNA as a template.
The affinity of acridine derivatives for DNA can be significantly modulated by the nature and position of their substituents. Studies on analogues of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) have demonstrated that modifications at the C5 position of the acridine chromophore can substantially increase the DNA binding affinity. nih.gov
| Derivative Type | Substituent Position | Effect on DNA Binding | Reference |
| AAC Analogues | C5 | Enhanced binding affinity and enthalpy | nih.gov |
| 9-aminoacridine | - | Higher affinity for duplexes with extra cytidine | nih.gov |
| AHMA Derivatives | N(9) | Generation of new compounds for screening | researchgate.net |
Beyond the canonical double helix, 9-aminoacridine derivatives have been shown to interact with non-canonical DNA structures known as G-quadruplexes. nih.gov These are four-stranded structures formed in guanine-rich sequences and are considered potential targets in anticancer research. nih.gov
Studies have demonstrated the selective binding of 9-amino acridines to G-quadruplex sequences. nih.gov The binding often occurs between an adenine (B156593) and a G-tetrad, stabilized by significant π-π stacking interactions and hydrogen bonds. nih.gov Interestingly, different 9-aminoacridine analogues with similar binding affinities can induce varying degrees of structural stabilization upon intercalation into a G-quadruplex. nih.gov A notable example is the 3,6,9-trisubstituted acridine derivative, BRACO-19, which asymmetrically stacks onto the 3'-end G-tetrad of a parallel G-quadruplex. mdpi.com Other molecules, like the cationic porphyrin TMPyP4, have been observed to interact with the loop regions of G-quadruplexes rather than the G-tetrads themselves. mdpi.com
| Compound | G-quadruplex Interaction Site | Key Features | Reference |
| 9-amino acridines | Between A and G-tetrads | π-π stacking, hydrogen bonds, differential stabilization | nih.gov |
| BRACO-19 | 3'-end G-tetrad | Asymmetric stacking | mdpi.com |
| TMPyP4 | TTA loops | Interaction with loops, not G-tetrads | mdpi.com |
The intercalation of acridine derivatives into DNA can interfere with the function of enzymes that utilize DNA as a substrate, most notably topoisomerases.
Topoisomerases are essential enzymes that regulate the topological state of DNA during replication, transcription, and other cellular processes. ontosight.ainih.gov Acridine derivatives can inhibit these enzymes through two primary mechanisms: as "poisons" or as "catalytic inhibitors". nih.gov
Topoisomerase poisons act by stabilizing the covalent complex formed between the enzyme and the cleaved DNA strand. nih.gov This leads to the accumulation of toxic DNA strand breaks. nih.gov The well-known anticancer agent amsacrine (B1665488) (m-AMSA), a 9-acridinylamino derivative, is a classic example of a topoisomerase II poison. nih.govnih.gov It dramatically enhances the formation of the topoisomerase II-DNA complex, leading to both single- and double-stranded DNA breaks. nih.govnih.gov In contrast, its non-cytotoxic isomer, o-AMSA, is significantly less effective at stimulating the formation of this complex. nih.govnih.gov Some substituted 9-aminoacridines have also been shown to stabilize topoisomerase I-DNA adducts, potentially acting as non-lethal poisons of this enzyme. nih.gov
Catalytic inhibitors, on the other hand, interfere with the enzymatic activity of topoisomerases without stabilizing the cleavage complex. nih.govnih.gov They may prevent the enzyme from binding to DNA or inhibit its ability to cleave the DNA strands. nih.gov A number of novel substituted 9-aminoacridine derivatives have been identified as catalytic inhibitors of human topoisomerase II. nih.gov Their ability to intercalate and alter the DNA topology appears to correlate with their effectiveness as catalytic inhibitors. nih.gov Some 3,9-disubstituted acridines have demonstrated inhibitory activity against both topoisomerase I and IIα, with the inhibition of topoisomerase I being attributed to the compound's binding to the DNA molecule itself. mdpi.com
| Compound/Derivative Class | Target Enzyme(s) | Mechanism of Inhibition | Key Findings | Reference |
| 9-amino-4-chloroacridine | Topoisomerases | Inhibition via intercalation | Intercalation leads to enzyme inhibition. | ontosight.ai |
| Amsacrine (m-AMSA) | Topoisomerase II | Poison | Stabilizes topoisomerase II-DNA cleavage complex, inducing DNA breaks. | nih.govnih.gov |
| Substituted 9-aminoacridines | Topoisomerase II | Catalytic Inhibition | Intercalate and alter DNA topology, inhibiting enzyme activity without poisoning. | nih.gov |
| Substituted 9-aminoacridines | Topoisomerase I | Poison (non-lethal) | Stabilizes topoisomerase I-DNA adducts. | nih.gov |
| 3,9-disubstituted acridines | Topoisomerase I & IIα | Inhibition | Inhibition of Topo I is caused by DNA binding. | mdpi.com |
| Acridine-thiosemicarbazones | Topoisomerase IIα | Inhibition | Showed significant inhibition of the enzyme. | mdpi.com |
DNA-Associated Enzyme Inhibition Pathways
Telomerase Inhibition
Acridine derivatives are recognized for their capacity to inhibit telomerase, an enzyme crucial for maintaining telomere length and promoting cellular immortality in over 85% of cancer cells. The primary mechanism of inhibition by these compounds is the stabilization of G-quadruplex structures. nih.govresearchgate.net The G-rich telomeric DNA overhang can fold into these four-stranded secondary structures, and their stabilization by small molecules physically obstructs the telomerase enzyme from accessing and elongating the telomeres. nih.govnih.gov
The planar, tricyclic acridine core is well-suited to stack on the terminal G-quartets of the quadruplex, while side chains, typically at the 3, 6, and 9 positions, interact with the grooves of the structure, enhancing both binding affinity and selectivity over duplex DNA. nih.govgoogle.com This stabilization effectively sequesters the 3' telomere end, leading to an uncapping of the telomere and subsequent cellular senescence or apoptosis. nih.gov Furthermore, this process can displace essential telomere-binding proteins like hPOT1 from the single-stranded overhang, contributing to telomere dysfunction. nih.gov
Research into various substituted acridine derivatives has identified compounds with significant telomerase inhibitory activity, often with IC₅₀ values in the low micromolar range. nih.govnih.gov For instance, trisubstituted acridines have been developed that show potent inhibition correlated with their ability to stabilize G-quadruplex DNA. nih.govnih.gov
Table 1: Telomerase Inhibitory Activity of Selected Acridine Derivatives This table is representative of the activity of the acridine class of compounds. Specific data for 9-amino-4-chloroacridine was not available in the search results.
| Compound Type | Mechanism | IC₅₀ Range (Telomerase Assay) | Reference |
|---|---|---|---|
| 3,6-disubstituted acridines | G-quadruplex stabilization | 1.3 - 8 µM | nih.gov |
| Trisubstituted acridines (BRACO-19) | G-quadruplex stabilization, hPOT1 displacement | ~1-5 µM | nih.govnih.gov |
| 4,5,9-substituted acridines | G-quadruplex stabilization | Most active compound: 2.6 µM |
Poly(ADP-ribose) polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerases (PARP) are a family of enzymes critical to DNA single-strand break repair. The inhibition of PARP, particularly PARP1 and PARP2, has emerged as a successful anticancer strategy, especially for tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. When PARP is inhibited, single-strand breaks accumulate and are converted into more lethal double-strand breaks during replication. In HRR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death via a mechanism known as synthetic lethality.
While the acridine scaffold is a known DNA intercalator and its derivatives have been explored as inhibitors of various DNA-processing enzymes, specific data on the direct inhibition of PARP by 9-amino-4-chloroacridine is not extensively detailed in the available research. The mechanism of known PARP inhibitors often involves mimicking the nicotinamide (B372718) portion of the NAD+ substrate, which binds to the enzyme's catalytic domain. Although acridine derivatives can influence DNA structure and repair pathways, their role as direct, competitive PARP inhibitors requires further specific investigation.
Cellular Signaling Pathway Modulations
Cell Cycle Regulation and Arrest Mechanisms
Acridine derivatives are known to exert significant effects on cell cycle progression, frequently inducing arrest at specific checkpoints, which prevents cancer cells from proliferating. A common outcome of treatment with acridine-based compounds is the induction of G2/M phase arrest. This arrest is orchestrated by modulating the levels and activity of key cell cycle regulatory proteins.
Studies on related compounds have shown that they can down-regulate the expression of cyclin A and cyclin B1. These cyclins partner with cyclin-dependent kinases (CDKs), such as Cdc2 (CDK1), to drive the cell through the G2 and M phases. Concurrently, these agents can up-regulate the expression of CDK inhibitors like p21WAF1/CIP1. The p21 protein can bind to and inhibit the activity of cyclin/CDK complexes, thereby halting cell cycle progression.
Table 2: Effects of Acridine Analogues on Cell Cycle Regulatory Proteins This table summarizes findings from related compounds to illustrate the mechanism.
| Regulatory Protein | Effect of Compound | Consequence | Reference |
|---|---|---|---|
| Cyclin A | Down-regulated | Halts progression through S and G2 phases | |
| Cyclin B1 | Down-regulated | Prevents entry into mitosis | |
| p21WAF1/CIP1 | Up-regulated | Inhibits CDK1 and CDK2 activity | |
| Cdc2 (CDK1) | Activity inhibited (via p21) | Induces G2/M arrest |
Apoptosis Induction Pathways
9-aminoacridine derivatives are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. Their action often involves the simultaneous activation of multiple signaling pathways, including both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
The intrinsic pathway is triggered by cellular stress and mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c from the mitochondria, which then forms a complex with APAF1 and pro-caspase-9 called the apoptosome. This complex activates caspase-9, an initiator caspase.
The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8.
Both initiator caspases, caspase-8 and caspase-9, converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are up-regulated and anti-apoptotic members like Bcl-2 are down-regulated by acridine compounds, further promoting MOMP.
Table 3: Key Molecular Events in Apoptosis Induced by Acridine Analogues
| Pathway Component | Role in Apoptosis | Effect of Compound | Reference |
|---|---|---|---|
| Intrinsic Pathway | |||
| Bax/Bcl-2 Ratio | Regulates mitochondrial integrity | Increased | |
| Cytochrome c | Activates the apoptosome | Released from mitochondria | |
| Caspase-9 | Initiator caspase | Activated | |
| Extrinsic Pathway | |||
| Caspase-8 | Initiator caspase | Activated | |
| Common Pathway | |||
| Caspase-3 | Executioner caspase | Activated | |
| PARP | DNA repair, cleaved during apoptosis | Cleavage induced |
Kinase Inhibition Profiles (e.g., EGFR, PKCs, DYRK1A, CLK1, GSK3, CDK1, CDK5)
Acridine-based compounds have been shown to inhibit a range of protein kinases that are pivotal in cancer cell signaling, proliferation, and survival. The specific inhibition profile can vary based on the substitution pattern on the acridine core.
Protein Kinase C (PKC): Aminoacridines are potent inhibitors of PKC. The mechanism is complex, affecting both the regulatory and catalytic domains of the enzyme. Inhibition appears to be competitive with respect to lipid cofactors like phosphatidylserine (B164497) (PS) and diacylglycerol (DAG), suggesting interaction with the regulatory domain.
DYRK1A and related kinases: The acridine scaffold is a recognized inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodevelopment and cancer. nih.gov Acridone (B373769) alkaloids have been isolated that show potent DYRK1A inhibition with IC₅₀ values as low as 75 nM. nih.gov Broader screening has shown that some acridine derivatives also potently inhibit the related kinase DYRK2. nih.gov
CLK1: Cdc-like kinase 1 (CLK1) is involved in regulating pre-mRNA splicing, a process often dysregulated in cancer. nih.gov While many CLK1 inhibitors have been developed, achieving selectivity is a challenge, with frequent off-target activity against DYRK kinases. researchgate.netnih.gov The acridine scaffold has been explored in the context of developing CLK inhibitors.
Glycogen Synthase Kinase 3 (GSK3): GSK3 is a serine/threonine kinase involved in numerous signaling pathways, including those regulating cell proliferation and apoptosis. Inhibition of GSK3 has been shown to sensitize cancer cells to chemotherapy. While specific data for 9-amino-4-chloroacridine is limited, the maleimide (B117702) scaffold, which can be structurally related, has yielded potent and selective GSK3 inhibitors. A novel GSK3 inhibitor, 9-ING-41, has entered clinical trials, highlighting the therapeutic potential of targeting this kinase.
EGFR, CDK1, CDK5: The available search results did not provide specific inhibitory data for 9-amino-4-chloroacridine or its close analogues against Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 1 (CDK1), or Cyclin-Dependent Kinase 5 (CDK5). While acridines are known to affect the cell cycle (involving CDK1) and other signaling pathways, direct enzymatic inhibition data for these specific kinases is not documented in the provided sources.
Table 4: Kinase Inhibition Profile of Selected Acridine Analogues This table summarizes the inhibitory activities of the broader acridine class of compounds.
| Kinase Target | Compound Class/Example | IC₅₀ / % Inhibition | Reference |
|---|---|---|---|
| Protein Kinase C (PKC) | Aminoacridines | Potent inhibition (mechanism-dependent) | |
| DYRK1A | Acrifoline (Acridone alkaloid) | 75 nM | nih.gov |
| DYRK2 | Acridine derivative 1 | 2 nM | nih.gov |
| Haspin | Acridine derivative 1 | 10 nM | nih.gov |
| Src | 9-anilinoacridine (B1211779) (Compound 8m) | 59.67% inhibition at 10 µM | nih.gov |
| MEK | 9-anilinoacridine (Compound 8m) | 43.23% inhibition at 10 µM | nih.gov |
Modulation of Immune Checkpoint Regulators (e.g., FoxP3)
Recent research has uncovered a novel mechanism for 9-aminoacridine derivatives in modulating the tumor microenvironment by targeting regulatory T cells (Tregs). Tregs are a subset of T cells that suppress anti-tumor immune responses, and their high prevalence in tumors is often associated with a poor prognosis. The transcription factor Forkhead box P3 (FoxP3) is the master regulator of Treg development and function.
A group of 9-aminoacridines has been identified that selectively downregulates Treg functions by directly targeting FoxP3. These compounds have been shown to directly bind to the FoxP3 protein, which interferes with its ability to bind to DNA promoter regions of its target genes, such as STAT3 and CD25. This inhibition of FoxP3-dependent gene regulation leads to a significant blockade of Treg marker expression and a reduction in their immunosuppressive functions, thereby restoring the proliferative capacity of effector T cells. This mechanism represents a promising strategy for boosting anti-tumor immunity.
NF-κB and p53 Signaling Pathway Interactions
Acridine derivatives, including the parent compound 9-aminoacridine (9AA), have been shown to modulate the nuclear factor-kappaB (NF-κB) and p53 signaling pathways, which are critical regulators of cell survival, proliferation, and apoptosis. nih.govresearchgate.netfrontiersin.org Research indicates that these compounds can simultaneously suppress NF-κB activity and activate the p53 tumor suppressor protein. nih.govresearchgate.net This dual activity is of significant interest in cancer research as these pathways are often deregulated in tumor cells. nih.gov
The activation of p53 by acridine derivatives like 9-aminoacridine and quinacrine (B1676205) appears to occur through a mechanism that does not involve the typical genotoxic stress-induced phosphorylation at Ser15 or Ser20. nih.gov Instead, these compounds stabilize the p53 protein by inhibiting its ubiquitination, a process that tags proteins for degradation. nih.gov This stabilization leads to an increase in p53 transcriptional activity, promoting the expression of downstream target genes involved in cell cycle arrest and apoptosis, such as the pro-apoptotic protein Bax. nih.gov
Table 1: Effects of 9-Aminoacridine Analogues on NF-κB and p53 Signaling
| Compound | Effect on NF-κB | Effect on p53 | Key Findings |
| 9-Aminoacridine (9AA) | Suppression nih.govresearchgate.net | Activation nih.govnih.gov | Downregulates p110γ subunit of PI3K, leading to NF-κB inhibition. nih.govresearchgate.net Stabilizes p53 by blocking ubiquitination. nih.gov |
| Quinacrine | Suppression nih.gov | Activation nih.gov | Induces p53 transcriptional activity in tumor xenografts. nih.gov |
| Amsacrine | Not specified | Activation nih.gov | Induces p53 transcriptional activity in tumor xenografts. nih.gov |
| Acridine Orange | Not specified | Activation nih.gov | Induces p53 transcriptional activity. nih.gov |
PI3K/AKT/mTOR Pathway Engagement
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, survival, and metabolism. nih.gov Aberrant activation of this pathway is a common feature in many cancers. nih.gov Studies have demonstrated that 9-aminoacridine and its derivatives can effectively target and inhibit this pro-survival pathway. nih.govresearchgate.net
The mechanism of action involves the selective downregulation of the p110γ catalytic subunit of PI3K by 9-aminoacridine. nih.govresearchgate.net This inhibition of PI3K leads to a subsequent reduction in the activity of its downstream effectors, AKT and mTOR. nih.gov Evidence for this includes the observed suppression of phosphorylation of key mTOR substrates like 4EBP1 and the p70 ribosomal S6 kinase (p70S6K) in tumor cells treated with 9AA. researchgate.net
The engagement of the PI3K/AKT/mTOR pathway by 9-aminoacridine derivatives is significant because it provides a mechanism for their selective toxicity towards tumor cells. nih.gov By inhibiting this critical survival pathway, these compounds can induce cell death and inhibit proliferation in cancer cells where this pathway is often hyperactive. nih.govnih.gov The interplay between the PI3K/AKT/mTOR pathway and the NF-κB and p53 pathways further underscores the multi-targeted nature of these acridine compounds. nih.gov
Table 2: Impact of 9-Aminoacridine on the PI3K/AKT/mTOR Pathway
| Target Protein | Effect of 9-Aminoacridine Treatment | Downstream Consequences |
| p110γ (PI3K subunit) | Downregulation nih.govresearchgate.net | Inhibition of the entire PI3K/AKT/mTOR cascade. nih.gov |
| AKT | Suppression of phosphorylation researchgate.net | Reduced cell survival signaling. nih.gov |
| mTOR | Inhibition nih.gov | Decreased protein synthesis and cell growth. researchgate.net |
| 4EBP1 | Suppression of phosphorylation researchgate.net | Inhibition of translation initiation. researchgate.net |
| p70S6K | Suppression of phosphorylation researchgate.net | Reduced ribosome biogenesis and protein synthesis. researchgate.net |
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
The biological activity of acridine derivatives is also linked to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause damage to cellular components like DNA, lipids, and proteins when present in excess. nih.gov
Electron Transfer Reactions with Nucleic Acids
The planar structure of the acridine ring allows these molecules to intercalate between the base pairs of DNA. ontosight.ai This interaction is a key aspect of their biological activity. While direct evidence for electron transfer reactions between 9-amino-4-chloroacridine and nucleic acids is not extensively detailed in the provided search results, the general principle of electron transfer between aromatic amino acids and DNA bases has been studied. researchgate.net It is plausible that upon intercalation, the acridine moiety can participate in redox reactions, potentially leading to the generation of ROS. The interaction of acridine derivatives with DNA can lead to the formation of adducts and crosslinks, which can further contribute to cellular stress. nih.gov
Biological Activities and Research Applications of Acridine, 9 Amino 4 Chloro Derivatives
Antineoplastic and Antiproliferative Investigations
The anticancer potential of 9-aminoacridine (B1665356) derivatives is a significant area of study. Their planar structure allows them to intercalate into DNA, disrupting DNA replication and transcription, which can lead to cytotoxic effects in rapidly dividing cancer cells. ontosight.ai
Research on Various Cancer Cell Lines
The antiproliferative effects of 9-aminoacridine derivatives have been evaluated against a multitude of cancer cell lines.
A series of 9-acridinyl amino acid derivatives demonstrated notable cytotoxicity against K562 (chronic myelogenous leukemia) and A549 (human lung carcinoma) cell lines. rsc.org Specifically, compounds designated as 8 and 9 were particularly effective against the A549 cell line, with IC50 values of approximately 6 μM. nih.gov This is significant because the established anticancer drug amsacrine (B1665488) has limited efficacy in lung cancer patients. rsc.orgnih.gov Further studies revealed that some of these derivatives induced apoptosis independently of cell cycle regulation, while others caused a G2/M block in the cell cycle. rsc.org
In another study, newly synthesized 9-anilinoacridine (B1211779) derivatives were tested against human small cell lung cancer (A-549) and human endothelial cervical cancer (HeLa) cell lines. arabjchem.org One particular compound showed potent anticancer activity against both HeLa and A-549 cell lines. arabjchem.org The cytotoxic effects of 9-aminoacridine derivatives have also been observed in other cancer cell lines, including MCF-7 (human breast cancer). nih.gov
Research on N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), a 9-aminoacridine derivative, has shown significant antitumor activity in the Ehrlich ascites carcinoma model. nih.govnih.govresearchgate.net Treatment with ACS-AZ led to a reduction in tumor volume and cell viability. nih.govnih.govresearchgate.net The anticancer potential of other acridine (B1665455) derivatives has been associated with the upregulation of Th1-type immune responses, indicated by increased levels of TNF-α and IL-1β in the tumor microenvironment. nih.govfrontiersin.org
The photocytotoxicity of certain acridine derivatives, such as propyl-AcrDTU, has been investigated against the murine leukemia L1210 cell line. nih.gov This effect is linked to the generation of reactive oxygen species (ROS) upon irradiation. nih.gov
Interactive Table of Anticancer Activity of 9-Aminoacridine Derivatives:
| Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Compounds 8 and 9 (9-acridinyl amino acid derivatives) | A549 (Human Lung Carcinoma) | IC50 ≈ 6 μM | nih.gov |
| 9-anilinoacridine derivative (Compound 9) | HeLa (Cervical Cancer), A-549 (Lung Cancer) | Potent anticancer activity | arabjchem.org |
| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Ehrlich Ascites Carcinoma | Reduced tumor volume and cell viability | nih.govnih.govresearchgate.net |
| Propyl-AcrDTU | L1210 (Murine Leukemia) | Photocytotoxicity, ROS generation | nih.gov |
| 9-aminoacridine derivatives | MCF-7 (Human Breast Cancer) | Cytotoxic effects | nih.gov |
Antiangiogenic Properties and Tumor Microenvironment Modulation
Derivatives of 9-aminoacridine have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. The derivative ACS-AZ, for instance, significantly reduced the density of peritumoral microvessels, indicating a potent antiangiogenic effect. nih.govresearchgate.net This action is believed to be linked to the modulation of various factors within the tumor microenvironment. nih.govfrontiersin.org
Specifically, ACS-AZ was found to decrease levels of interleukin-1β (IL-1β) and C-C motif chemokine ligand 2 (CCL2), both of which can contribute to angiogenesis. nih.govresearchgate.net Concurrently, it increased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4), which are associated with direct cytotoxicity to tumor cells. nih.govresearchgate.net Furthermore, this derivative was observed to reduce oxidative stress and nitric oxide (NO) levels, which are also known to play a role in promoting angiogenesis in cancer. nih.govresearchgate.net
Other research has pointed to the anti-angiogenic and apoptotic effects of a novel synthetic lanthanum compound, bis(acridine-9-carboxylate)-nitro-europium(III) dehydrate, in animal models of carcinogenesis. nih.gov Additionally, some 9-aminoacridine derivatives have been shown to interfere with the DNA-binding activity of FoxP3, a key protein in regulatory T cells (Tregs). nih.gov By downregulating Treg function, these compounds can boost anti-tumor immune responses within the tumor microenvironment. nih.gov
Antimicrobial Efficacy Studies
The antimicrobial properties of 9-aminoacridine derivatives have been a subject of investigation, revealing their potential to combat a range of pathogens.
Antibacterial Action against Gram-Positive and Drug-Resistant Strains
A number of 9-aminoacridine derivatives have shown significant antibacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumonia, and Streptococcus faecalis. researchgate.net The activity of these compounds is often more pronounced against Gram-positive bacteria. oup.com For instance, certain derivatives were found to be particularly effective against S. aureus. researchgate.net
The challenge of multidrug-resistant bacteria has led to research into the efficacy of these compounds against resistant strains. Studies have demonstrated that some 9-aminoacridine derivatives are capable of eradicating both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The compound 9-aminoacridine (9-AA) has been repurposed as an adjuvant to enhance the antimicrobial effects of rifampin against multidrug-resistant Klebsiella pneumoniae. nih.govresearchgate.netnih.gov Mechanistic studies suggest that 9-AA exerts its antibacterial effect by interacting with bacterial DNA and disrupting the proton motive force. nih.govnih.gov
Antiviral Potency Assessments
The antiviral potential of acridine derivatives has been explored against several viruses. While specific research on 9-amino-4-chloroacridine derivatives is part of a broader investigation into acridine-based antivirals, related compounds have shown promise.
In the context of Human Immunodeficiency Virus (HIV), various derivatives have been designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.netresearchgate.net Some cyanovinyl derivatives, for example, displayed potent activity against wild-type HIV-1 and certain mutated strains. nih.gov Another benzamide (B126) derivative, AH0109, was found to inhibit HIV-1 replication by impairing reverse transcription and the nuclear import of viral cDNA. nih.gov
Research into the activity of acridine derivatives against Herpes Simplex Virus (HSV) has also been conducted. Cationic porphyrins, which share some structural similarities in terms of their aromatic and charged nature, have shown virucidal effects and the ability to inhibit HSV-1 reproduction. mdpi.com Additionally, certain 1,3,4-thiadiazole (B1197879) derivatives have demonstrated antiviral activity against various strains of HSV. nih.gov
Furthermore, studies have assessed the efficacy of acridine-related compounds against other viruses. For instance, some 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives have exhibited activity against the Yellow Fever Virus (YFV), with one compound, in particular, interfering with multiple stages of the YFV replication cycle. frontiersin.org
Antiparasitic Research
The acridine scaffold has long been a foundation for the development of antiparasitic agents, dating back to the synthesis of the antimalarial drug quinacrine (B1676205). nih.gov Derivatives of 9-aminoacridine have been investigated for their efficacy against a variety of parasites.
Research has shown that these compounds can be effective against protozoans such as Leishmania, Trypanosoma brucei, and Trypanosoma cruzi. nih.gov For instance, 9-chloro and 9-amino-2-methoxyacridines, along with their dimeric and tetrameric complexes, have demonstrated strong in vitro antiparasitic properties against Leishmania infantum. researchgate.net The antileishmanial activity was found to be dependent on the substituents at both the 7- and 9-positions of the acridine ring. researchgate.net
Bis-acridine compounds, which consist of two acridine units linked together, have also been developed and have shown bioactivity against Plasmodium falciparum (the parasite that causes malaria) and trypanosomatid parasites. nih.gov The length and nature of the linker between the acridine rings have been shown to influence their potency and cytotoxicity. nih.gov
More recently, N-(9-acridinyl) amino acid derivatives have been evaluated for their potential against Toxoplasma gondii. nih.gov The anti-T. gondii activity and cytotoxicity of these derivatives were found to be influenced by factors such as esterification, the presence of aromatic substituents, and the length of the amino acid side chain. nih.gov
Antimalarial Activity against Plasmodium falciparum Strains
The 9-aminoacridine scaffold is a well-established pharmacophore in the development of antimalarial drugs, with quinacrine being an early synthetic example. nih.govnih.gov Research has continued to explore derivatives of this scaffold for their efficacy against Plasmodium falciparum, the deadliest species of malaria parasite, particularly in light of widespread drug resistance to conventional therapies like chloroquine. nih.govnih.gov
A key strategy in this area has been the synthesis of 6-chloro-2-methoxyacridine (B15215803) derivatives. nih.gov Studies have shown that the presence of 6-chloro and 2-methoxy substituents on the acridine ring is often crucial for potent antimalarial activity. nih.gov For instance, certain 9-aminoacridine derivatives have demonstrated significant activity against chloroquine-resistant strains of P. falciparum, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) in the low nanomolar range. nih.govnih.gov Specifically, 2-methoxy-6-chloro-9-aminoacridine and 3-(6,6,6-trifluorohexyloxy)-6-chloro-9-aminoacridine have exhibited strong in vitro antimalarial activity, with IC₅₀ values ranging from 2.9 to 42 nM. nih.gov
Furthermore, research into 9-anilinoacridines, a related class of acridine derivatives, has identified compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. asm.orgnih.gov The substitution pattern on the acridine ring and the anilino group plays a critical role in their antimalarial potency. asm.orgnih.gov For example, 3,6-diamino substitution on the acridine ring has been shown to significantly enhance parasiticidal activity. asm.orgnih.gov One of the most active compounds in this class, 3,6-diamino-1'-amino-9-anilinoacridine, displayed an impressive IC₅₀ of 25 nM. nih.gov These findings underscore the potential of Acridine, 9-amino-4-chloro- derivatives as a foundation for developing new antimalarial agents that can overcome existing resistance mechanisms.
**Table 1: Antimalarial Activity of Selected Acridine Derivatives against *Plasmodium falciparum***
| Compound/Derivative Class | Strain(s) | IC₅₀ Value | Reference |
|---|---|---|---|
| 2-methoxy-6-chloro-9-aminoacridine | Multiple | 18-42 nM | nih.gov |
| 3-(6,6,6-trifluorohexyloxy)-6-chloro-9-aminoacridine | Multiple | 2.9-10 nM | nih.gov |
| 3,6-diamino-1'-amino-9-anilinoacridine | Drug-resistant | 25 nM | nih.gov |
| 9-anilinoacridines | K1 (chloroquine-resistant) | Varies | asm.org |
| 9-aminoacridine derivatives | Chloroquine-resistant | ≤ 0.2 μM | nih.gov |
Antileishmanial Activity against Leishmania infantum
Derivatives of Acridine, 9-amino-4-chloro- have also been investigated for their activity against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govnih.gov Studies have shown that the 9-amino derivatives generally exhibit greater antileishmanial activity compared to their 9-chloro counterparts, suggesting the importance of the amino group for interacting with parasitic macromolecules. nih.govnih.gov
Research on 7-substituted 9-amino-2-methoxyacridines has revealed that the nature of the substituent at the 7-position significantly influences their antiparasitic properties. nih.govnih.gov For example, compounds A2 and A57 from one study demonstrated potent antileishmanial activity, with IC₅₀ values below 1 μM against both the promastigote and amastigote forms of the parasite. nih.gov The mechanism of action is thought to involve the inhibition of DNA metabolism in the parasite. nih.govresearchgate.net
Furthermore, the development of 1,2,3,4-tetrahydroacridine (B1593851) derivatives has shown promise. nih.gov While the building blocks, 9-chloro-1,2,3,4-tetrahydroacridines, were inactive, their N-acetylated 9-alkylamino derivatives displayed significant antileishmanial activity. nih.gov The length of the carbon chain linker between the tetrahydroacridine scaffold and the acetyl group was found to be a key determinant of activity. nih.gov For instance, a chlorinated derivative with a ten-carbon linker (7.m) showed an IC₅₀ of 5.78 ± 0.65 μM. nih.gov These structure-activity relationship studies are crucial for optimizing the design of novel antileishmanial drugs based on the acridine framework. nih.gov
**Table 2: Antileishmanial Activity of Selected Acridine Derivatives against *Leishmania infantum***
| Compound/Derivative Class | Parasite Stage | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound A2 (A 7-substituted 9-amino-2-methoxyacridine) | Promastigote & Amastigote | < 1 μM | nih.gov |
| Compound A57 (A 7-substituted 9-amino-2-methoxyacridine) | Promastigote & Amastigote | < 1 μM | nih.gov |
| Chlorinated 1,2,3,4-tetrahydroacridine derivative (7.m) | Promastigote | 5.78 ± 0.65 μM | nih.gov |
| Unsubstituted 1,2,3,4-tetrahydroacridine derivative (7.g) | Promastigote | 1.86 ± 0.48 μM | nih.gov |
Anti-Toxoplasma gondii Activity
The antiparasitic activity of Acridine, 9-amino-4-chloro- derivatives extends to Toxoplasma gondii, the protozoan parasite responsible for toxoplasmosis. researchgate.netmdpi.comnih.gov This is a significant area of research due to the limitations of current treatments for toxoplasmosis, especially in immunocompromised individuals. researchgate.netmdpi.comnih.gov
A study evaluating a series of N-(9-acridinyl) amino acid derivatives, synthesized from 9-chloroacridine (B74977), demonstrated their potential as anti-T. gondii agents. researchgate.netmdpi.comnih.gov The anti-parasitic activity, measured as a reduction in the number of viable tachyzoites, varied among the derivatives, with some showing activity comparable to the standard treatment. researchgate.netmdpi.com The cytotoxicity of these compounds was also assessed, with CC₅₀ values (the concentration that causes 50% cell death) ranging from 41.72 to 154.10 µM on Vero cells. researchgate.netmdpi.com
Key structural features influencing both the activity and toxicity of these derivatives were identified as esterification, the presence of aromatic substituents, and the length of the amino acid side chain. researchgate.netmdpi.com These findings provide a roadmap for the further structural modification of N-(9-acridinyl) amino acid derivatives to develop more effective and less toxic drug candidates for the treatment of toxoplasmosis. researchgate.netmdpi.com
Table 3: Anti-Toxoplasma gondii Activity of N-(9-acridinyl) Amino Acid Derivatives
| Parameter | Range of Values | Reference |
|---|---|---|
| Anti-T. gondii activity (% reduction in viable tachyzoites) | 0 to 33.3% | researchgate.netmdpi.com |
| Cytotoxicity (CC₅₀ on Vero cells) | 41.72 to 154.10 µM | researchgate.netmdpi.com |
Molecular and Cellular Biology Tool Development
Probes for DNA Structure and Function Studies
The planar, tricyclic aromatic structure of acridine derivatives, including those of Acridine, 9-amino-4-chloro-, allows them to intercalate between the base pairs of DNA. ontosight.ainih.gov This property makes them valuable tools in molecular biology for studying the structure and function of DNA. ontosight.ai The interaction of these compounds with DNA can be monitored, often through fluorescence, providing insights into DNA topology and dynamics. nih.gov
Acridine-4-carboxamide derivatives, for example, have been shown to thermally stabilize short DNA duplexes through their strong interaction with DNA. oup.com This stabilizing effect is a direct consequence of their binding within the DNA structure. Furthermore, the ability of 9-aminoacridine derivatives to bind to DNA is a cornerstone of their biological activity, including their anticancer properties, by inhibiting enzymes crucial for DNA replication and transcription, such as topoisomerases. ontosight.aigoogle.com
Applications in Gene Expression Research
The DNA intercalating properties of Acridine, 9-amino-4-chloro- derivatives also make them useful in the study of gene expression. ontosight.ai By binding to DNA, these compounds can inhibit the processes of DNA replication and transcription, which are fundamental to gene expression. ontosight.ai This inhibitory action on enzymes like topoisomerase II, which are essential for managing DNA topology during these processes, allows researchers to probe the mechanics of gene regulation. nih.govontosight.ai
The use of these compounds can help in understanding the role of specific DNA structures and enzyme activities in the expression of particular genes. While the primary focus of many studies is on the therapeutic potential of these compounds, their fundamental interactions with DNA and the cellular machinery of gene expression provide researchers with powerful tools to investigate these complex biological processes.
Structure Activity and Structure Mechanism Relationship Sar/smr Analyses
Impact of Substituents on Biological Potency and Target Affinity
Halogenation and Methylation Effects on Mutagenicity and DNA Binding
The mutagenic potential of acridine (B1665455) derivatives is closely tied to their ability to interact with DNA. Halogenation and methylation at specific positions on the acridine ring system can significantly alter these properties. While direct studies on the 4-chloro-9-aminoacridine are limited, research on related compounds provides valuable insights.
Reactive acridines, such as those that can form adducts with DNA, are generally more potent frameshift mutagens than simple intercalating acridines. The introduction of a chlorine atom, an electron-withdrawing group, at the 4-position can influence the electronic distribution of the acridine ring, potentially affecting its interaction with DNA bases and its mutagenic profile.
Furthermore, the methylation state of DNA can modulate the binding affinity of acridine derivatives. For instance, studies on platinum complexes of 9-aminoacridine (B1665356) carboxamides have shown that CpG methylation of DNA can enhance the binding of these compounds. This suggests that the epigenetic landscape of a cell could influence the biological activity of acridine-based agents.
| Compound/Modification | Effect on DNA Interaction/Mutagenicity | Reference |
| Reactive Acridines (e.g., mustards) | Stronger frameshift mutagens compared to simple intercalators | mdpi.com |
| 9-aminoacridine carboxamide Pt analogues | Increased binding to methylated CpG DNA sequences | ontosight.ai |
Influence of Amino Group Modifications
For instance, in the context of antiprion activity, the structure of the side chain attached to the 9-amino group is crucial. The length of the alkyl linker and the nature of the terminal amino group significantly influence the compound's efficacy. Similarly, for antimalarial 9-anilinoacridines, substitutions on the anilino moiety can dramatically alter activity, with factors like basicity (pKa) playing a significant role. researchgate.net The introduction of electron-withdrawing groups on a 9-(pyridin-2'-yl)-aminoacridine has been shown to enhance its binding to DNA. mdpi.com
In the case of 9-aminoacridine-4-carboxamide (B19687) derivatives, the substituent on the carboxamide nitrogen also plays a role in their anticancer activity. The synthesis and evaluation of various analogs have demonstrated that even small changes in this position can lead to significant differences in cytotoxicity against cancer cell lines. researchgate.net
| Modification at 9-Amino Position | Impact on Biological Activity |
| Alkyl linker length and terminal amine substitution | Influences antiprion activity |
| Substituents on 9-anilino moiety | Alters antimalarial activity |
| Electron-withdrawing groups on 9-(pyridin-2'-yl) ring | Enhances DNA binding |
| Substituents on 4-carboxamide nitrogen | Modulates anticancer activity |
Role of Side Chain Length and Aromatic Substituents
The length and chemical nature of the side chain at the 9-amino position, as well as the presence of aromatic substituents, are key factors in determining the biological potency and target affinity of 9-aminoacridine derivatives.
Studies on quinacrine (B1676205) and its analogs have revealed that the length of the dialkylaminoalkyl side chain at the 9-position is a critical factor for their antiprion activity. A focused library of substituted 9-aminoacridines demonstrated that the efficacy against the accumulation of the infectious prion protein was influenced by both the substituents on the distal tertiary amine and the acridine heterocycle itself.
In the realm of anticancer agents, the introduction of various amino acid side chains at the 9-position of the acridine nucleus has been explored. The length of these amino acid side chains was identified as a key factor affecting both the toxicity and the anti-Toxoplasma gondii activity of the resulting derivatives. ontosight.ai For a series of 9-acridinyl amino acid derivatives, compounds with side chains of intermediate length (four and six carbon atoms) exhibited higher activity compared to those with shorter or longer chains. chemicalbook.com
Furthermore, the incorporation of aromatic substituents can significantly modulate the biological profile. For example, in a series of 9-aminoacridine-4-carboxamide derivatives, the introduction of various substituted aromatic amines at the 9-position led to compounds with varying degrees of anticancer activity against lung and cervical cancer cell lines. researchgate.net
| Side Chain/Substituent Feature | Impact on Biological Activity | Example Compound Series |
| Length of dialkylaminoalkyl side chain | Critical for antiprion activity | Quinacrine analogs |
| Length of amino acid side chain | Affects toxicity and anti-parasitic activity | N-(9-acrydinil) amino acid derivatives |
| Substituted aromatic amines at C9 | Modulates anticancer activity | 9-aminoacridine-4-carboxamide derivatives |
Conformational and Electronic Properties Correlated with Activity
Relationship between Molecular Structure and Biological Activity
The biological activity of 9-amino-4-chloroacridine is fundamentally linked to its three-dimensional structure and electronic properties. The planar tricyclic aromatic ring system is a key feature that allows it to intercalate between the base pairs of DNA. ontosight.ai This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects, particularly in rapidly dividing cancer cells. ontosight.ai
Hydrolysis Rates and Stability in Relation to Structure
The chemical stability of 9-aminoacridine derivatives, particularly their susceptibility to hydrolysis, is a crucial factor that can affect their in vivo efficacy. The C9-N bond in 9-aminoacridines is known to be susceptible to hydrolysis, which leads to the formation of the corresponding 9-acridone, a compound that is generally inactive. mdpi.comnih.gov
The rate of this hydrolysis is influenced by the nature of the substituents on both the acridine ring and the 9-amino group. For instance, the presence of bulky substituents at the 9-amino position can sterically hinder the approach of water molecules, potentially slowing down the hydrolysis rate. Conversely, electronic effects of substituents on the acridine ring can also play a role. The electron-withdrawing nature of the chlorine atom at the 4-position in 9-amino-4-chloroacridine could potentially influence the stability of the C9-N bond.
Studies on the hydrolysis of 9-substituted aminoacridines have shown that the rate is pH-dependent and is influenced by factors such as delocalization across the C9-N bond and steric effects. In some cases, intramolecular hydrogen bonding has been proposed to explain the increased rate of hydrolysis under acidic conditions for certain highly substituted derivatives. researchgate.net The degradation of 9-chloroacridines to 9-acridones has also been observed during chemical synthesis, highlighting the inherent reactivity of this position. nih.gov
Amine-Imine Tautomerism and Biological Activity
The biological activity of 9-aminoacridine derivatives is intricately linked to their ability to exist in two tautomeric forms: the amino and imino forms. researchgate.net This tautomerism, involving the migration of a proton between the exocyclic nitrogen and the ring nitrogen, significantly influences the molecule's electronic distribution, planarity, and ultimately its interaction with biological targets. researchgate.netnih.gov The equilibrium between these two forms can be modulated by the nature of substituents on the acridine ring and the exocyclic amino group, as well as the surrounding solvent environment. researchgate.net
The planar, aromatic structure of the acridine core is crucial for its ability to intercalate between DNA base pairs, a primary mechanism of action for many of its biological effects, including anticancer and antiparasitic activities. nih.govontosight.ai The imino tautomer, with its quinonoid-like structure, is generally considered to be the more planar and, therefore, the more effective intercalating agent. The amino form, on the other hand, may exhibit a greater degree of non-planarity, which can reduce its DNA binding affinity.
Research has shown that electronegative substituents on the exocyclic nitrogen atom tend to favor the formation of the imino tautomer. researchgate.net This is a critical consideration in the design of new 9-aminoacridine derivatives, as stabilizing the imino form can lead to enhanced biological activity. For instance, in the context of anticancer drug development, compounds that predominantly exist in the imino form are often more potent inhibitors of topoisomerase II, an enzyme essential for DNA replication. nih.govontosight.ai The stabilization of the ternary complex between the drug, DNA, and topoisomerase II is vital for inducing lethal DNA strand breaks in cancer cells. nih.gov
Furthermore, the tautomeric equilibrium affects the pKa of the molecule, which in turn influences its ionization state at physiological pH. The cationic form of the acridine derivative is often favored for its electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA, thereby strengthening the binding. nih.gov
The interplay between the amine and imine tautomers is a key aspect of the structure-activity relationship (SAR) of 9-aminoacridines. Understanding and controlling this equilibrium is a fundamental principle in the rational design of more effective and selective therapeutic agents based on the acridine scaffold.
Interactive Data Table: Tautomerism and Biological Implications of 9-Aminoacridine Derivatives
| Feature | Amino Tautomer | Imino Tautomer | Biological Relevance |
| Structure | Non-planar (puckered) | Planar | Planarity is crucial for DNA intercalation. nih.gov |
| Electronic State | Less conjugated | More conjugated (quinonoid) | Affects binding affinity and reactivity. |
| Substituent Effect | Favored by electron-donating groups | Favored by electron-withdrawing groups on the exocyclic nitrogen. researchgate.net | Guides the design of potent derivatives. |
| DNA Intercalation | Weaker | Stronger | A primary mechanism for anticancer and antiparasitic activity. ontosight.ai |
| Topoisomerase II Inhibition | Less effective | More effective | Leads to DNA damage in cancer cells. nih.gov |
| pKa and Ionization | Influences protonation state | Influences protonation state | Cationic form enhances DNA binding. nih.gov |
Design Principles for Enhanced Efficacy and Selectivity
The development of 9-aminoacridine derivatives with improved therapeutic profiles hinges on strategic molecular design to enhance their efficacy against target cells while minimizing off-target effects. Key design principles focus on modifying the acridine core and its substituents to optimize interactions with biological targets, improve pharmacokinetic properties, and overcome mechanisms of drug resistance.
One of the primary strategies involves the modification of the 9-anilinoacridine (B1211779) scaffold . Introducing substituents at the C-3 and C-6 positions of the acridine ring, such as diamino groups, has been shown to substantially increase the activity against drug-resistant parasites. nih.gov These modifications, coupled with low lipophilicity and high pKa values, enhance the compound's effectiveness. nih.gov
Another critical design element is the manipulation of the side chain at the 9-amino position . The length and nature of this side chain are crucial for antiprion activity. researchgate.net For instance, the introduction of a 1-benzylpiperidin-4-yl substituent has shown promise. researchgate.net Furthermore, designing derivatives with specific side chains can lead to multi-target inhibitors, such as dual inhibitors of Src and MEK kinases in cancer cells. nih.gov The addition of phenyl-urea moieties to 9-anilinoacridines has been explored for this purpose. nih.gov
Structure-based drug design has been instrumental in creating acridine derivatives with high selectivity for specific DNA structures, such as human telomeric quadruplexes. researchgate.netnih.gov By designing disubstituted triazole-linked acridine compounds, researchers have achieved selectivity for these quadruplexes over duplex DNA, which is a significant step towards developing targeted anticancer agents with reduced toxicity. researchgate.netnih.gov The dimensions of these compounds, particularly the separation of terminal alkyl-amino groups, are key to this selectivity. nih.gov
Furthermore, to address issues like metabolic instability, efforts have been made to create derivatives that are less susceptible to hydrolysis or thiolysis at the C9-N bond, which can lead to a loss of biological activity. nih.gov While initial attempts to replace the 9-amino group with a 9-aminomethyl group did not yield the desired DNA interaction, it highlights the ongoing search for more stable and effective linkers. nih.gov
The synthesis of conjugates with biomolecules like peptides and proteins is another promising avenue to modulate the activity, bioavailability, and applicability of 9-aminoacridines. google.com
Interactive Data Table: Design Strategies for 9-Aminoacridine Derivatives
| Design Principle | Target Application | Key Structural Modifications | Resulting Improvement |
| Modification of 9-Anilinoacridine Scaffold | Antimalarial | C-3, 6-diamino substitution, low lipophilicity, high pKa. nih.gov | Increased activity against chloroquine-resistant Plasmodium falciparum. nih.gov |
| Side Chain Manipulation at 9-Amino Position | Antiprion | Introduction of a 1-benzylpiperidin-4-yl substituent. researchgate.net | Enhanced efficacy in clearing PrPSc from infected cells. researchgate.netuky.edu |
| Multi-target Inhibition | Anticancer | Addition of phenyl-urea moieties to 9-anilinoacridines. nih.gov | Dual inhibition of Src and MEK kinases. nih.gov |
| Structure-Based Design for DNA Selectivity | Anticancer | Disubstituted triazole-linked acridines. researchgate.netnih.gov | High selectivity for human telomeric quadruplexes over duplex DNA. researchgate.netnih.gov |
| Metabolic Stabilization | General | Modifications to the C9-N bond. nih.gov | Reduced metabolic decomposition and prolonged activity. nih.gov |
| Bioconjugation | Various | Conjugation with peptides and proteins. google.com | Modulated activity, bioavailability, and applicability. google.com |
Spectroscopic and Computational Research Methodologies
Spectroscopic Characterization and Binding Studies
Spectroscopic techniques are pivotal in elucidating the interaction of 9-amino-4-chloroacridine and its derivatives with biological macromolecules, particularly DNA. These methods provide insights into binding modes, affinity, and the structural consequences of such interactions.
UV-Vis Spectrophotometry in DNA Interaction Analysis
UV-Vis spectrophotometry is a fundamental technique used to monitor the binding of acridine (B1665455) derivatives to DNA. The interaction of these compounds with DNA typically results in characteristic changes in the absorption spectrum. When a molecule like 9-aminoacridine (B1665356) binds to DNA, a red-shift (bathochromism) and a decrease in molar absorptivity (hypochromism) in the acridine's absorption bands are often observed. researchgate.netresearchgate.net These spectral changes are indicative of the intercalation of the acridine moiety between the base pairs of the DNA double helix. researchgate.net
For instance, studies on Cu(II) complexes conjugated with 9-aminoacridine have shown a significant red-shift and hypochromism in the acridine absorption region upon binding to DNA, confirming an intercalative binding mode. researchgate.net In the absence of DNA, 9-aminoacridine itself can exhibit maximum absorbance at multiple wavelengths, such as 381 nm, 400 nm, and 422 nm. researchgate.net The changes in these bands upon the addition of DNA allow for the quantitative analysis of the binding interaction.
Furthermore, the interaction of platinum complexes of 9-aminoacridine-4-carboxamide (B19687) with DNA has been studied, revealing a different sequence specificity compared to cisplatin. nih.gov These targeted complexes show an enhanced preference for GA dinucleotides, a finding made possible by techniques that analyze DNA adduct formation at the sequence level. nih.gov
Fluorescence Spectroscopy for Intercalation and Binding Affinity Determination
Fluorescence spectroscopy is a highly sensitive method for studying the binding of fluorescent molecules like 9-aminoacridine to DNA. The fluorescence properties of the acridine core are often altered upon intercalation into the DNA double helix. For example, the exciplex emission of 9-aminoacridine has been linked to its intercalation between nucleic acid base residues. nih.gov
This technique is also employed in fluorescent intercalator displacement (FID) assays. In a typical FID assay, a fluorescent dye such as ethidium (B1194527) bromide is first bound to DNA, resulting in a strong fluorescence signal. The addition of a compound that can displace the ethidium bromide, such as a 9-aminoacridine derivative, leads to a decrease in fluorescence intensity. This reduction in fluorescence is concentration-dependent and can be used to determine the relative DNA binding affinity of the tested compound. sci-hub.se Studies on 9-aminoacridine carboxamide Pt complexes have demonstrated their ability to reduce ethidium bromide-induced fluorescence, indicating their interaction with DNA. sci-hub.se
The binding of Cu(II) complexes of 9-aminoacridine to DNA has also been investigated using fluorescence spectroscopy. A decrease in the relative fluorescence intensity of these complexes is observed with increasing DNA concentration, providing further evidence of their interaction. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Reactive Oxygen Species Assessment
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a unique and powerful technique for the direct detection and measurement of free radical species, including reactive oxygen species (ROS). nih.govnih.gov While direct searches for the use of EPR with 9-amino-4-chloroacridine were not found, the general methodology is highly relevant for assessing the potential of acridine derivatives to generate ROS, which can be a mechanism of their biological activity.
EPR spectroscopy often utilizes spin probes, such as cyclic hydroxylamines, which react with ROS to form stable nitroxide radicals. nih.govnih.gov These radicals are paramagnetic and can be quantitatively measured by EPR. nih.govnih.gov This method allows for the sensitive detection of intracellular superoxide (B77818) and other ROS. nih.gov The choice of spin probe is critical, as their reactivity and stability can vary. nih.gov Given that the biological effects of some anticancer drugs are mediated through oxidative stress, EPR could be a valuable tool to investigate whether 9-amino-4-chloroacridine or its derivatives induce the formation of ROS in biological systems. nih.gov
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the structural elucidation of novel compounds, including derivatives of 9-amino-4-chloroacridine. mdpi.comnih.govresearchgate.net
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For instance, the molecular formula of a newly synthesized derivative can be confirmed by comparing the calculated mass with the observed mass from the HRMS spectrum. mdpi.com
The combination of NMR and MS/MS (tandem mass spectrometry) has emerged as a powerful approach for identifying unknown metabolites in complex mixtures. nih.gov This combined approach leverages the orthogonal structural information provided by both techniques to increase the accuracy of identification. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying functional groups and characterizing the structure of molecules. nih.govresearchgate.netresearchgate.net In the context of 9-amino-4-chloroacridine and its derivatives, FT-IR spectroscopy can be used to confirm the presence of specific chemical bonds and to monitor changes in these bonds upon interaction with other molecules.
For example, in the synthesis of 4-(acridin-9-ylamino) butanoic acid, FT-IR spectroscopy was used to identify characteristic vibrational bands, such as those corresponding to N-H, C=O, and aromatic C-H bonds, thereby confirming the structure of the synthesized compound. mdpi.com The IR spectrum of this derivative showed characteristic peaks at 3316.456 cm⁻¹ (N-H stretching), 1588.35 cm⁻¹, and 1564.915 cm⁻¹ (aromatic ring vibrations). mdpi.com
FT-IR difference spectroscopy is a more specialized application that can be used to study conformational changes in proteins and other macromolecules upon ligand binding. nih.gov By introducing an IR-active probe into a specific site, it is possible to monitor changes in the local environment during a biological process. nih.gov While not directly applied to 9-amino-4-chloroacridine in the search results, this technique could be used to study its interaction with protein targets.
Calorimetric Investigations
Calorimetry is a set of techniques used to measure the heat changes associated with chemical reactions and physical processes. In the study of drug-DNA interactions, calorimetric methods like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) can provide valuable thermodynamic data.
While specific calorimetric studies on 9-amino-4-chloroacridine were not found in the provided search results, the general applicability of these techniques is well-established for studying the binding of small molecules to macromolecules. nih.gov
Isothermal Titration Calorimetry (ITC) would allow for the direct measurement of the binding enthalpy (ΔH), binding constant (Kₐ), and stoichiometry (n) of the interaction between 9-amino-4-chloroacridine and its target, such as DNA. This information provides a complete thermodynamic profile of the binding event.
Differential Scanning Calorimetry (DSC) can be used to investigate the thermal stability of the target macromolecule in the presence and absence of the ligand. For example, the intercalation of an acridine derivative into DNA can lead to an increase in the melting temperature (Tₘ) of the DNA, which can be measured by DSC. This provides an indication of the stabilizing effect of the binding interaction. Studies on protein-amino acid interactions have utilized DSC to observe changes in melting temperatures, indicating molecular-level interactions. nih.gov
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during the binding interaction between two molecules in solution. ucsf.edu This method provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. nih.gov The principle involves titrating a solution of one molecule (the ligand) into a solution of the other (the macromolecule) and measuring the minute amounts of heat released or absorbed. ucsf.edu
Table 1: Illustrative Thermodynamic Parameters from ITC Analysis of Ligand-Macromolecule Interactions
| Interacting Molecules | Binding Affinity (K_a) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol/deg) | Stoichiometry (n) |
| 9AA-HCl and BSA | ~10⁵ | Favorable (negative) | Small | 1:1 |
| 9AA-HCl and HSA | ~10⁵ | Less Favorable | Favorable (positive) | 1:2 |
| GS14dK4 and POPG vesicles | - | Endothermic | - | - |
Note: This table is illustrative, based on findings for 9-aminoacridine hydrochloride hydrate (B1144303) (9AA-HCl) and other compounds to demonstrate the type of data obtained from ITC experiments. Specific values for 9-amino-4-chloroacridine are not available.
Advanced Computational Chemistry Approaches
Computational chemistry provides a powerful lens to investigate molecular properties and dynamics at a level of detail that is often inaccessible through experimental methods alone.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the solid state. nih.gov DFT calculations can predict a wide range of molecular properties, including geometries, energies, and reaction mechanisms. researchgate.net
For acridine derivatives, DFT has been employed to study their acid-base properties, which are critical for their behavior under physiological conditions. A study on 9-substituted acridine-4-carboxamides used DFT to calculate proton affinities at different nitrogen sites within the molecules, revealing how substituents at the 9-position influence basicity. researchgate.net Furthermore, DFT calculations on N-(heterocyclic)-9-aminoacridine derivatives have been used to suggest the existence of amine-imine tautomerism and to analyze their electronic absorption spectra. researchgate.net Although specific DFT studies on 9-amino-4-chloroacridine are not prominent in the literature, these examples demonstrate the utility of DFT in elucidating the electronic characteristics and reactivity of the acridine scaffold. researchgate.netresearchgate.net
Ab Initio Quantum Mechanics Calculations for Ground-State Physical Properties
Ab initio quantum chemistry methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. gexinonline.com These "from the beginning" calculations are used to determine the ground-state properties of molecules with a high degree of accuracy. nih.gov
In the context of DNA-intercalating drugs like acridines, ab initio methods can provide profound insights into the binding mechanisms. For instance, an ab initio quantum mechanics calculation was successfully used to correlate the ligand orientation and DNA cleavage site selectivity of camptothecin, another polycyclic compound that interacts with DNA and topoisomerase I. nih.gov The study revealed that π-π stacking interactions between the drug and the flanking DNA base pairs are the primary determinants of binding orientation and sequence selectivity, with hydrogen bonding to the protein playing a lesser role. nih.gov This type of computational analysis would be highly valuable for understanding the specific interactions of 9-amino-4-chloroacridine at its biological targets.
Molecular Dynamics (MD) Simulations for Protein-Ligand and DNA Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov MD simulations provide detailed information about the conformational changes and dynamics of proteins and DNA upon ligand binding. rsc.orgnih.gov
The interaction of acridine derivatives with DNA is a classic subject of MD simulations. Studies on the intercalation of 9-aminoacridine into a DNA heptanucleotide have used molecular mechanics and dynamics to analyze the physical basis for the "neighbor-exclusion principle," which states that intercalators typically bind at every other base-pair site. capes.gov.br These simulations can reveal the energetic penalties and conformational distortions that prevent binding at adjacent sites. Similarly, MD simulations are used to refine the understanding of protein-ligand interactions. For example, in the study of 9-aminoacridine hydrochloride hydrate with serum albumins, molecular docking analyses, a component often complemented by MD simulations, helped to explain the differential binding behavior based on the size of the binding cavities in the proteins. rsc.org
HOMO-LUMO Analysis for Internal Charge Transfer Phenomena
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and the nature of electronic transitions. aimspress.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.gov
HOMO-LUMO analysis is particularly useful for understanding internal charge transfer (ICT) phenomena in donor-acceptor molecules. researchgate.net In a study of N-(heterocyclic)-9-aminoacridine derivatives, HOMO-LUMO analysis was used to explain the charge transfer characteristics within the molecules. researchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the direction of charge transfer upon electronic excitation. For many acridine derivatives, the HOMO is often located on the electron-donating amino group and the acridine ring, while the LUMO is distributed over the electron-accepting parts of the molecule. This charge separation upon excitation is fundamental to their photophysical properties. researchgate.netresearchgate.net
Table 2: Illustrative HOMO-LUMO Energy Gaps and Their Implications for Acridine Derivatives
| Compound/State | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication |
| Neutral Acridine Derivative (Example) | -5.5 | -1.1 | 4.4 | High kinetic stability, lower chemical reactivity. aimspress.com |
| Anionic Acridine Derivative (Example) | -2.4 | 0.7 | 3.1 | Lower kinetic stability, higher chemical reactivity. aimspress.com |
Note: This table provides example values to illustrate the concept of HOMO-LUMO analysis. Specific calculated values for 9-amino-4-chloroacridine are not available.
Theoretical Prediction of Reaction Pathways and Barrier Energies
The theoretical prediction of reaction pathways is a cornerstone of computational chemistry, enabling the design of synthetic routes and the understanding of reaction mechanisms. Modern approaches often leverage artificial intelligence and machine learning to predict retrosynthetic pathways for complex molecules. nih.gov These methods analyze vast databases of known reactions to propose plausible disconnections of a target molecule into simpler, commercially available starting materials. researchgate.net
For a molecule like 9-amino-4-chloroacridine, theoretical predictions could help in optimizing its synthesis. For example, a key step in the synthesis of many 9-aminoacridines involves the reaction of a 9-chloroacridine (B74977) intermediate with an appropriate amine. ucsf.eduarabjchem.org Computational methods can be used to model this nucleophilic aromatic substitution reaction, calculating the activation energy barriers for different amines and solvent conditions, thus guiding the selection of optimal reaction parameters. While specific theoretical predictions for the reaction pathways of 9-amino-4-chloroacridine are not detailed in the literature, the tools for such investigations are well-developed and routinely applied in modern chemical research.
Quantum Theory of Atoms-in-Molecule (QTAIM) Approach for Intramolecular Interactions
A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies applying the Quantum Theory of Atoms-in-Molecule (QTAIM) analysis to the compound Acridine, 9-amino-4-chloro-. The QTAIM methodology is a powerful tool for elucidating the nature of chemical bonds and non-covalent interactions within a molecule by analyzing the topology of the electron density. This approach allows for the quantitative characterization of bond properties, such as electron density (ρ), the Laplacian of the electron density (∇²ρ), and bond ellipticity at bond critical points, providing insights into the strength, nature, and stability of intramolecular interactions.
While computational studies have been performed on related acridine derivatives, the specific data for the 4-chloro substituted 9-aminoacridine is not available in the reviewed literature. Research on similar molecules, such as 9-aminoacridine, has utilized QTAIM to investigate the effects of protonation on the electronic properties of the acridine system. However, the influence of the chloro-substituent at the 4-position on the intramolecular interactions, as would be revealed by a QTAIM analysis, has not been reported.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 9-amino-4-chloroacridine, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 6,9-dichloroacridine precursors with amines. Key steps include refluxing in polar aprotic solvents (e.g., DMF) under inert atmospheres. Purity validation involves HPLC (using C18 columns with acetonitrile/water mobile phases) and UV-Vis spectrophotometry (λ~260–280 nm for acridine derivatives). Structural confirmation requires NMR (¹H/¹³C) and X-ray crystallography for unambiguous assignment, as demonstrated in benzamidoacridinium chloride studies .
Q. How is 9-amino-4-chloroacridine quantified in biological matrices, and what interferences should be considered?
- Methodological Answer : Spectrophotometric methods at 410 nm (ε ~ 1.5 × 10⁴ L·mol⁻¹·cm⁻¹) are commonly used, but matrix effects (e.g., proteins or other aromatic compounds) require sample pre-treatment with protein precipitation or solid-phase extraction. For complex matrices, HPLC with fluorescence detection (ex/em: 360/440 nm) improves specificity. Validation parameters (linearity, LOD, LOQ) must align with ICH guidelines .
Q. What are the primary applications of 9-amino-4-chloroacridine in analytical chemistry?
- Methodological Answer : It serves as a derivatization agent for amines and thiols due to its electrophilic chloro group. For example, it reacts with pyridoxine hydrochloride to form stable adducts detectable via UV-Vis. Optimize reaction pH (6.5–7.5) and temperature (50–60°C) to minimize side reactions. Interference studies should address competing nucleophiles (e.g., ascorbic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in luminescence data when studying intermolecular interactions of 9-amino-4-chloroacridine?
- Methodological Answer : Spectral discrepancies (e.g., unexpected peaks at 440/470 nm) may arise from homo-conjugated complexes (e.g., acridine-acridinium pairs). Use deconvolution algorithms to isolate contributions from individual species. Validate with pH-controlled experiments and DFT calculations to model electronic transitions. Reference mixtures of pure acridine and acridinium for baseline comparisons .
Q. What strategies optimize the reactivity of 9-amino-4-chloroacridine for synthesizing novel bioactive derivatives?
- Methodological Answer : Substituent effects at the 4-chloro position can be tuned via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic displacement with hydrazines. Computational tools (e.g., DFT for transition-state modeling) predict regioselectivity. Prioritize derivatives with logP < 3.5 for enhanced bioavailability, as seen in antiproliferative acridinium analogs .
Q. How should researchers design experiments to assess the mutagenic potential of 9-amino-4-chloroacridine in mammalian cells?
- Methodological Answer : Follow OECD guidelines using Ames test (TA98 strain for frameshift mutations) and mammalian cell assays (e.g., mouse lymphoma TK+/−). For in vitro studies, use metabolic activation (S9 fraction) and dose ranges spanning 0.1–100 µg/mL. Compare to positive controls (e.g., ethyl methanesulfonate). Mutagenicity data for 9-aminoacridine (LD50 ~178 mg/kg in mice) provide a reference baseline .
Q. What experimental approaches validate 9-amino-4-chloroacridine as a fluorescent probe in live-cell imaging?
- Methodological Answer : Test photostability under prolonged illumination (e.g., 488 nm laser) and quantify quantum yield (relative to fluorescein). For cell permeability, compare intracellular fluorescence in fixed vs. live cells (use propidium iodide as a membrane integrity control). Optimize staining concentrations (<10 µM) to avoid artifacts, as demonstrated with acridine orange/ethidium bromide dual staining .
Data Analysis and Reproducibility
Q. How can researchers address variability in chromatographic retention times during HPLC analysis of 9-amino-4-chloroacridine?
- Methodological Answer : Column aging (C18 phase degradation) and mobile phase pH drift are common culprits. Standardize buffer preparation (e.g., 20 mM phosphate, pH 6.8) and monitor column efficiency (N > 2000 plates/m). Include internal standards (e.g., 9-hydroxyacridine) and validate system suitability daily. Reference pharmacopeial protocols (e.g., British Pharmacopoeia 2012) for compliance .
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies involving 9-amino-4-chloroacridine?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Assess goodness-of-fit via R² (>0.95) and residual plots. For replicate variability, apply Grubbs’ test to exclude outliers. Publicly available tools like GraphPad Prism or R packages (drc) streamline analysis. Cross-validate with clonogenic assays for functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
